molecular formula C22H33N7O B2557093 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(2-piperidinoethyl)-4-piperidinecarboxamide CAS No. 1251708-77-6

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(2-piperidinoethyl)-4-piperidinecarboxamide

Katalognummer B2557093
CAS-Nummer: 1251708-77-6
Molekulargewicht: 411.554
InChI-Schlüssel: JXKLXKCWIWLQKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry due to their various biological activities .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Pyrazoles can undergo a variety of reactions, including substitution, addition, and oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Pyrazoles generally have good thermal stability and are soluble in common organic solvents .

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

Compounds structurally related to "1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N4-(2-piperidinoethyl)-4-piperidinecarboxamide" have been the subject of metabolic studies to understand their biotransformation and potential impacts on health. For example, metabolites of potent inhibitors like L-735,524, a specific inhibitor of the human immunodeficiency virus type 1 protease, were identified in human urine, highlighting pathways such as glucuronidation and N-depyridomethylation (Balani et al., 1995) Metabolites of L-735,524.

Environmental and Occupational Exposure

Research into environmental and occupational exposure to various chemicals, including organophosphorus and pyrethroid pesticides, is crucial for public health policy and regulation. A study assessing exposure in South Australian preschool children to such compounds underscores the importance of understanding how similar chemical exposures impact human health (Babina et al., 2012) Environmental exposure to pesticides.

Drug Metabolism and Pharmacokinetics

The pharmacokinetics and metabolism of novel compounds, such as orexin 1 and 2 receptor antagonists (e.g., SB-649868), are studied to develop treatments for conditions like insomnia. Such research involves characterizing metabolites and understanding the drug's excretion pathways, offering insights into the metabolism of structurally related compounds (Renzulli et al., 2011) Disposition and Metabolism of SB-649868.

Exposure to Carcinogens

The presence of carcinogenic heterocyclic amines in the diet and their detection in human urine highlight the risk factors associated with dietary choices. Research in this area is critical for developing dietary guidelines that minimize cancer risk (Ushiyama et al., 1991) Carcinogenic heterocyclic amines in urine.

Novel Therapeutics

The development and characterization of novel therapeutics, such as B-cell lymphoma-2 (Bcl-2) protein inhibitors for the treatment of hematologic malignancies, involve extensive pharmacokinetic studies. Venetoclax is an example where understanding its metabolism and excretion can inform the development of related compounds (Liu et al., 2017) Metabolism and Disposition of Venetoclax.

Wirkmechanismus

The mechanism of action would depend on the specific biological activity of the compound. Many pyrazole derivatives exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory activities .

Eigenschaften

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N7O/c1-17-16-18(2)29(26-17)20-6-9-24-22(25-20)28-13-7-19(8-14-28)21(30)23-10-15-27-11-4-3-5-12-27/h6,9,16,19H,3-5,7-8,10-15H2,1-2H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKLXKCWIWLQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)NCCN4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(2-piperidinoethyl)-4-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.